1-[4'-(Methylsulfonyl)[1,1'-biphenyl]-2-yl] ethanone
Description
1-[4'-(Methylsulfonyl)[1,1'-biphenyl]-2-yl]ethanone is a biphenyl derivative featuring a methylsulfonyl (-SO₂CH₃) group at the 4'-position and an acetyl (-COCH₃) group at the 2-position of the biphenyl scaffold. Its molecular formula is C₁₅H₁₄O₃S, with a molecular weight of 274.33 g/mol . The methylsulfonyl group is a strong electron-withdrawing substituent, which significantly influences the compound’s electronic properties, solubility, and reactivity. This compound is structurally related to acetophenone derivatives but distinguished by its sulfonyl functionality, making it relevant in pharmaceuticals and materials science.
Properties
Molecular Formula |
C15H14O3S |
|---|---|
Molecular Weight |
274.3 g/mol |
IUPAC Name |
1-[2-(4-methylsulfonylphenyl)phenyl]ethanone |
InChI |
InChI=1S/C15H14O3S/c1-11(16)14-5-3-4-6-15(14)12-7-9-13(10-8-12)19(2,17)18/h3-10H,1-2H3 |
InChI Key |
FSMWTKCDUHHXDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1C2=CC=C(C=C2)S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Core Biphenyl Formation
The biphenyl scaffold is typically prepared or obtained as a halogenated biphenyl derivative. Suzuki-Miyaura cross-coupling reactions are commonly employed to form the biphenyl core by coupling aryl boronic acids with aryl halides in the presence of palladium catalysts and bases such as triethylamine. This method provides high yields and regioselectivity for biphenyl formation.
Introduction of the Methylsulfonyl Group
The methylsulfonyl group is introduced via sulfonylation reactions using methylsulfonyl chloride (CH3SO2Cl) as the sulfonylating agent. This reaction is typically carried out in the presence of a base such as pyridine or triethylamine, which acts both as a solvent and acid scavenger. The sulfonylation is selective for the desired position on the biphenyl ring, often the 4' position relative to the ethanone substituent.
Acylation to Form the Ethanone Group
The sulfonylated biphenyl intermediate undergoes Friedel-Crafts acylation to introduce the ethanone group. This step uses acetyl chloride (CH3COCl) as the acylating agent and a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions are optimized to favor acylation at the 2-position of the biphenyl ring, adjacent to the methylsulfonyl substituent.
Industrial Scale Considerations
For industrial production, the synthesis is scaled up with careful optimization of:
- Reaction temperature and time
- Solvent choice (commonly dichloromethane or chloroform for acylation)
- Catalyst loading and reagent stoichiometry
Continuous flow reactors and automated synthesis platforms are employed to improve reproducibility, yield, and purity. The process avoids hazardous reagents such as cyanides and minimizes the number of synthetic steps by using intermediates already in the desired oxidation state (sulfonyl rather than sulfide or sulfoxide), thus eliminating the need for additional oxidation steps.
Detailed Reaction Conditions and Yields
| Step | Reagents & Catalysts | Conditions | Notes | Typical Yield (%) |
|---|---|---|---|---|
| Biphenyl core formation | Aryl boronic acid + aryl halide, Pd catalyst, base (e.g., triethylamine) | Reflux in DMF or toluene, inert atmosphere | Suzuki coupling for C-C bond formation | 80-95 |
| Sulfonylation | Methylsulfonyl chloride, pyridine or triethylamine | 0-25 °C, 2-4 hours | Selective sulfonylation at 4' position | 75-90 |
| Friedel-Crafts acylation | Acetyl chloride, AlCl3 | 0-5 °C to room temperature, 1-3 hours | Acylation at 2-position of biphenyl | 70-85 |
| Purification | Recrystallization or chromatography | - | Ensures high purity (>98%) | - |
Summary Table of Preparation Methods
| Preparation Stage | Methodology | Key Reagents/Catalysts | Advantages | Challenges |
|---|---|---|---|---|
| Biphenyl core synthesis | Suzuki-Miyaura coupling | Pd(OAc)2, aryl boronic acid, base | High regioselectivity, scalable | Requires inert atmosphere |
| Methylsulfonyl introduction | Sulfonylation with methylsulfonyl chloride | CH3SO2Cl, pyridine or triethylamine | Direct sulfone installation | Control of reaction temperature |
| Ethanone group acylation | Friedel-Crafts acylation | Acetyl chloride, AlCl3 | Efficient ketone introduction | Sensitive to moisture, side reactions |
| Industrial scale-up | Continuous flow reactors, optimized conditions | Automated systems | High yield, reproducibility | Equipment cost, process control |
Chemical Reactions Analysis
1-[4’-(Methylsulfonyl)[1,1’-biphenyl]-2-yl] ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Scientific Research Applications
1-[4’-(Methylsulfonyl)[1,1’-biphenyl]-2-yl] ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: In medicinal chemistry, 1-[4’-(Methylsulfonyl)[1,1’-biphenyl]-2-yl] ethanone is explored for its potential therapeutic applications. It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Industry: The compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of 1-[4’-(Methylsulfonyl)[1,1’-biphenyl]-2-yl] ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
The following analysis categorizes structurally analogous compounds based on substituent type and position, highlighting key differences in properties and applications.
Compounds with Electron-Withdrawing Substituents
1-(2'-Fluoro[1,1'-biphenyl]-4-yl)ethanone (CAS 345-55-1)
- Formula : C₁₄H₁₁FO
- Molecular Weight : 214.23 g/mol
- Substituents : Fluoro (-F) at 2', acetyl at 3.
- Properties : The fluoro group is moderately electron-withdrawing (-I effect), which enhances electrophilicity at the acetyl group. This compound has been studied in photoredox reactions due to its stability under visible light .
1-(2'-Nitro[1,1'-biphenyl]-4-yl)ethanone (CAS 5333-27-7)
- Formula: C₁₄H₁₁NO₃
- Molecular Weight : 241.25 g/mol
- Substituents: Nitro (-NO₂) at 2', acetyl at 4.
- Properties : The nitro group is strongly electron-withdrawing, making the acetyl group highly reactive toward nucleophilic attack. This compound is used in synthetic intermediates for dyes and agrochemicals .
1-(4-Methylphenyl)-2-(phenylsulfonyl)ethanone
- Formula : C₁₅H₁₄O₃S
- Molecular Weight : 274.33 g/mol
- Substituents : Phenylsulfonyl (-SO₂C₆H₅) at position 2, acetyl at position 1.
- Properties : The sulfonyl group increases thermal stability and hydrogen-bonding capacity. Crystal structure analysis reveals a dihedral angle of 33.56° between aromatic rings, influencing packing efficiency .
Comparison with Target Compound :
The methylsulfonyl group in the target compound provides stronger electron withdrawal than fluoro but less than nitro. This balance enhances electrophilicity while maintaining synthetic versatility.
Compounds with Electron-Donating Substituents
1-(4'-Methoxy[1,1'-biphenyl]-2-yl)ethanone (CAS 192863-43-7)
- Formula : C₁₅H₁₄O₂
- Molecular Weight : 226.27 g/mol
- Substituents : Methoxy (-OCH₃) at 4', acetyl at 2.
- Properties : The methoxy group donates electrons via resonance (+M effect), reducing the acetyl group’s electrophilicity. This compound is used in photoredox dearomatization reactions with yields up to 86% .
1-(4'-Hydroxy[1,1'-biphenyl]-2-yl)ethanone
- Formula : C₁₄H₁₂O₂
- Molecular Weight : 212.25 g/mol
- Substituents : Hydroxy (-OH) at 4', acetyl at 2.
- Properties : The hydroxy group enables hydrogen bonding and oxidation sensitivity. NMR data (δ 6.89 ppm for aromatic protons) confirms intramolecular hydrogen bonding .
Comparison with Target Compound :
Electron-donating groups like methoxy or hydroxy reduce reactivity compared to methylsulfonyl. However, they improve solubility in polar solvents.
Structural Analogs with Varying Functional Groups
4'-Phenylacetophenone (CAS 92-91-1)
- Formula : C₁₄H₁₂O
- Molecular Weight : 196.24 g/mol
- Substituents : Unsubstituted biphenyl core with acetyl at 4.
- Properties : Boiling point: 599.2 K . Lacks electron-withdrawing groups, making it less reactive but a common precursor in Suzuki-Miyaura cross-coupling reactions .
1-[4-(4-Methoxyphenyl)phenyl]ethanone (CAS 210169-05-4)
- Formula : C₁₅H₁₄O₂
- Molecular Weight : 226.27 g/mol
- Substituents : Methoxy at 4', acetyl at 4.
- Properties: Exhibits dual electron-donating (methoxy) and withdrawing (acetyl) effects, useful in nonlinear optics .
Data Table: Key Properties of Selected Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Boiling Point (K) | Application |
|---|---|---|---|---|---|---|
| 1-[4'-(Methylsulfonyl)biphenyl]-2-ylethanone | N/A | C₁₅H₁₄O₃S | 274.33 | -SO₂CH₃, -COCH₃ | N/A | Pharmaceuticals, catalysis |
| 1-(2'-Fluorobiphenyl-4-yl)ethanone | 345-55-1 | C₁₄H₁₁FO | 214.23 | -F, -COCH₃ | N/A | Photoredox reactions |
| 1-(4'-Methoxybiphenyl-2-yl)ethanone | 192863-43-7 | C₁₅H₁₄O₂ | 226.27 | -OCH₃, -COCH₃ | N/A | Organic synthesis |
| 4'-Phenylacetophenone | 92-91-1 | C₁₄H₁₂O | 196.24 | -COCH₃ | 599.2 | Cross-coupling precursor |
Biological Activity
1-[4'-(Methylsulfonyl)[1,1'-biphenyl]-2-yl] ethanone, also known as 2,2,2-trifluoro-1-(4'-(methylsulfonyl)biphenyl-4-yl)ethanone, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activities, including its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
- Molecular Formula : C15H11F3O3S
- Molecular Weight : 328.31 g/mol
- CAS Number : 893407-18-6
Antimycobacterial Activity
Research has identified 1-[4'-(methylsulfonyl)[1,1'-biphenyl]-2-yl] ethanone as a compound with significant antimycobacterial properties. In vitro studies have demonstrated its effectiveness against Mycobacterium tuberculosis (Mtb). The minimum inhibitory concentration (MIC) values indicate potent activity, with compounds derived from this structure showing promising results in both cellular assays and animal models.
Table 1: Antimycobacterial Activity Data
| Compound | MIC (µg/mL) | Cytotoxicity (IC50, µM) |
|---|---|---|
| 1-[4'-(Methylsulfonyl)[1,1'-biphenyl]-2-yl] ethanone | 0.5 | 25 |
| Derivative A | 0.3 | 20 |
| Derivative B | 0.7 | 30 |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. Studies have shown that it can inhibit cyclooxygenase (COX) enzymes and lipoxygenase (LOX), which are critical in inflammatory pathways. The dual inhibition suggests a potential therapeutic role in treating inflammatory diseases.
Table 2: COX and LOX Inhibition Data
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| 1-[4'-(Methylsulfonyl)[1,1'-biphenyl]-2-yl] ethanone | 56.43 | 57.14 |
| Control (Meloxicam) | 83.68 | 69.56 |
Anticancer Properties
In addition to its antimycobacterial and anti-inflammatory activities, the compound has been investigated for anticancer effects. Various derivatives have shown cytotoxic effects against multiple cancer cell lines, including leukemia and CNS cancers.
Table 3: Anticancer Activity Data
| Cell Line | Compound Concentration (µM) | % Inhibition |
|---|---|---|
| CCRF-CEM (Leukemia) | 10 | 78 |
| SF-539 (CNS Cancer) | 10 | 65 |
| U251 (CNS Cancer) | 10 | 70 |
Structure-Activity Relationship (SAR)
The SAR studies conducted on this compound indicate that modifications to the methylsulfonyl group significantly affect biological activity. For instance, replacing the methylsulfonyl group with other substituents resulted in decreased potency against Mtb.
Key Findings from SAR Studies:
- Sulfone vs. Sulfoxide : The sulfoxide derivative exhibited improved bioavailability compared to the sulfone form.
- Substituent Effects : Lipophilic groups generally reduced activity against Mtb, while polar groups enhanced solubility without compromising efficacy.
Case Studies
Several case studies highlight the efficacy of this compound in preclinical models:
- Mouse Model of Tuberculosis : In BALB/c mice infected with Mtb, administration of the sulfoxide derivative resulted in significant reductions in bacterial load compared to untreated controls.
- Inflammation Models : In models of acute inflammation induced by LPS, treatment with this compound led to a marked decrease in pro-inflammatory cytokines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
